molecular formula C₂₃H₂₈N₃O₆ B1142759 米氮平 N-葡糖醛酸苷(非对映异构体混合物)含有 >80% 未知无机物 CAS No. 1080533-15-8

米氮平 N-葡糖醛酸苷(非对映异构体混合物)含有 >80% 未知无机物

货号 B1142759
CAS 编号: 1080533-15-8
分子量: 442.48
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirtazapine is a noradrenergic and specific serotonergic antidepressant . The empirical formula of Mirtazapine is C17H19N3, and its molecular mass is 265.36 . Mirtazapine N-Glucuronide is a metabolite of Mirtazapine .


Synthesis Analysis

Mirtazapine and its metabolites can be separated by capillary electrophoresis with acetonitrile field-amplified sample stacking . The glucuronidation of Mirtazapine is one of the main metabolic pathways .


Molecular Structure Analysis

Mirtazapine has a tetracyclic skeleton belonging to the piperazino-azepine group of compounds . The α-2 antagonistic properties of the R (-)- and S (+)-enantiomers make them both pharmacologically active .


Chemical Reactions Analysis

Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .


Physical And Chemical Properties Analysis

Mirtazapine is effectively absorbed from the gastrointestinal tract . The pharmacokinetics of Mirtazapine are age- and sex-dependent . Adults and the elderly attain a steady state after 4 days and 6 days, respectively, after a once-daily oral dose .

科学研究应用

Treatment of Major Depressive Disorder

Mirtazapine is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions. It is effective in treating major depressive disorder .

Management of Depression Associated with Various Diseases

Mirtazapine is effective in treating depression associated with epilepsy, Alzheimer’s disease, stroke, cardiovascular disease, and respiratory disease .

Improvement of Quality of Life in Cancer Patients

In cancer patients, Mirtazapine significantly reduced sadness, nausea, sleep disruption, and pain and improved quality of life .

Treatment of Various Mental Disorders

Mirtazapine has promising effects on Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders .

Therapeutic Applications in Situations Associated with Depression

Mirtazapine is potentially therapeutic in different situations associated with depression, such as liver, kidney, cardiovascular, respiratory, infertility, heavy metal-induced neurotoxicity, and pruritus .

Metabolic Studies

Mirtazapine is metabolized by N-demethylation to N-desmethylmirtazapine, aromatic-ring hydroxylation at position 8 to 8-hydrpxymirtazapine and N-oxidation to mirtazapine-N-oxide . The first two metabolites have much lower antidepressant activity than mirtazapine while the N-oxide metabolite is inactive .

Pharmacokinetic Studies

The S(+)-enantiomer of Mirtazapine was preferentially metabolised into an 8-hydroxy glucuronide . Other metabolic transformation pathways found for mirtazapine were demethylation and N-oxidation .

Drug Excretion Studies

Mirtazapine is extensively metabolised and almost completely excreted in the urine (over 80%) and faeces within a few days after oral administration .

作用机制

Target of Action

Mirtazapine is a tetracyclic antidepressant that primarily targets central adrenergic and serotonergic receptors . The α-2 antagonistic properties of the R(-)- and S(+)-enantiomers make them both pharmacologically active . These receptors play a crucial role in mood regulation and the body’s response to stress.

Mode of Action

It is hypothesized to have antidepressant effects because of the synergy between noradrenergic and serotonergic actions . This interaction with its targets results in changes in neurotransmitter levels, which can help alleviate symptoms of depression and other related conditions .

Biochemical Pathways

Mirtazapine undergoes several metabolic transformation pathways, including glucuronide conjugation, demethylation, and hydroxylation . These processes affect various biochemical pathways and can have downstream effects on the body’s response to the drug.

Pharmacokinetics

Mirtazapine is rapidly and well absorbed from the gastrointestinal tract after oral administration, and peak plasma concentrations are reached within 2 hours . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg . The elimination half-life of mirtazapine ranges from 20 to 40 hours . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .

Result of Action

The molecular and cellular effects of Mirtazapine’s action are primarily observed in its ability to alleviate symptoms of depression and other related conditions . It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery .

Action Environment

The action, efficacy, and stability of Mirtazapine can be influenced by various environmental factors. Additionally, liver and moderate renal impairment cause an approximately 30% decrease in oral mirtazapine clearance; severe renal impairment causes a 50% decrease in clearance .

未来方向

Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more clinical trials for this exceptional antidepressant in different conditions .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Mirtazapine N-Glucuronide involves the glucuronidation of Mirtazapine using a glucuronidation agent.", "Starting Materials": [ "Mirtazapine", "Glucuronidation agent" ], "Reaction": [ "Mirtazapine is dissolved in a suitable solvent.", "The glucuronidation agent is added to the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The reaction mixture is then quenched with a suitable quenching agent.", "The product is isolated and purified using suitable purification techniques." ] }

CAS 编号

1080533-15-8

产品名称

Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent

分子式

C₂₃H₂₈N₃O₆

分子量

442.48

同义词

2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。